4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester
Overview
Description
Synthesis Analysis
The synthesis of 4,5-Dihydro-2-(methylthio)-1H-imidazole-1-carboxylic acid methyl ester involves the reaction of 4,5-dihydro-2-(methylthio)-1H-imidazoles with active methylene compounds. This process affords the corresponding substituted methyleneimidazolidines through the elimination of methanethiol. The compound can undergo further reactions, such as addition and cyclocondensation with esters of α,β-unsaturated acids, to yield imidazo[1,2-a]pyridines (Huang & Tzai, 1986).
Molecular Structure Analysis
The crystal structure of related imidazole derivatives, such as 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate, provides insights into the planarity and three-dimensional networking through hydrogen bonding of similar compounds. This structural analysis aids in understanding the molecular geometry and potential intermolecular interactions of 4,5-Dihydro-2-(methylthio)-1H-imidazole-1-carboxylic acid methyl ester (Wu, Liu, & Ng, 2005).
Chemical Reactions and Properties
This compound is involved in various chemical reactions, demonstrating its versatility in organic synthesis. For example, it participates in the synthesis of ketene aminals with an imidazolidine ring, showcasing its reactivity towards active methylene compounds and its role in the formation of complex heterocyclic systems (Huang & Tzai, 1986).
Physical Properties Analysis
While specific studies on the physical properties of 4,5-Dihydro-2-(methylthio)-1H-imidazole-1-carboxylic acid methyl ester are scarce, the analysis of related compounds can provide insights. For instance, the solubility, melting point, and crystal structure of analogs can offer valuable information about the physical characteristics of this compound.
Chemical Properties Analysis
The chemical properties of 4,5-Dihydro-2-(methylthio)-1H-imidazole-1-carboxylic acid methyl ester, such as reactivity with other compounds, stability under various conditions, and potential for further functionalization, are crucial for its application in synthetic chemistry. The compound's ability to undergo condensation with active methylene compounds and participate in addition and cyclocondensation reactions highlights its chemical versatility and potential as a building block in organic synthesis (Huang & Tzai, 1986).
Scientific Research Applications
Imidazole-4,5-dicarboxamides, related to the chemical , have been synthesized with potential as kinase inhibitors due to their ability to competitively bind to the ATP site. This offers a pathway for the development of therapeutic agents in cancer treatment and other diseases involving kinase dysregulation (Solinas, Dicesare, & Baures, 2008).
Novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and their methyl esters, structurally similar to the compound , have shown potential as potent anti-breast cancer agents, with specific compounds demonstrating significant antiproliferative effects (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
1-(o-hydroxyphenyl)imidazole carboxylic esters, structurally similar to the compound , have been used to synthesize new active-site model compounds of cytochrome c oxidase, providing insights into proton transfer processes in this crucial enzyme (Collman, Wang, Zhong, & Zeng, 2000).
The synthesis of ketene aminals with an imidazolidine ring was achieved through the condensation of 4,5-dihydro-2-(methylthio)-1H-imidazoles with active methylene compounds, indicating the compound's utility in organic synthesis (Huang & Tzai, 1986).
Imidazole-based compounds, including those structurally related to the compound , have been explored as thromboxane synthase inhibitors, potentially contributing to the development of new therapeutic agents for cardiovascular diseases (Manley et al., 1987).
Safety And Hazards
I couldn’t find specific safety and hazard information for “4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester”.
Future Directions
The future directions for research on “4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester” are not specified in the sources I found.
Please note that this information is based on a similar compound, “2-(methylthio)-4,5-dihydro-1H-imidazole”, and may not fully apply to “4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester”. For more accurate information, further research is needed.
properties
IUPAC Name |
methyl 2-methylsulfanyl-4,5-dihydroimidazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-10-6(9)8-4-3-7-5(8)11-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPMQJSKHPUPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN=C1SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-2-(methylthio)-1h-imidazole-1-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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